molecular formula C28H48O10 B11827975 Benzyl-PEG8-THP

Benzyl-PEG8-THP

Cat. No.: B11827975
M. Wt: 544.7 g/mol
InChI Key: XXTUFBIHDZCEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-PEG8-THP is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a tetrahydropyran (THP) group. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG8-THP can be synthesized from 2-[2-[2-[2-(benzyloxy)ethoxy]ethoxy]ethoxy]ethanol and tosyl-PEG5-THP. The reaction typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is stored at 2-8°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG8-THP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl-PEG8-THP is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Benzyl-PEG8-THP functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The benzyl group binds to the target protein, while the THP group interacts with an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-PEG8-THP is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability. The presence of both benzyl and THP groups allows for versatile applications in PROTAC synthesis and other bioconjugation techniques .

Properties

Molecular Formula

C28H48O10

Molecular Weight

544.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C28H48O10/c1-2-6-27(7-3-1)26-36-23-22-34-19-18-32-15-14-30-11-10-29-12-13-31-16-17-33-20-21-35-24-25-38-28-8-4-5-9-37-28/h1-3,6-7,28H,4-5,8-26H2

InChI Key

XXTUFBIHDZCEJS-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2

Origin of Product

United States

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